

Total Synthesis of Mycoplanecin A: A Detailed Protocol for Researchers

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Compound of Interest					
Compound Name:	Mycoplanecin D				
Cat. No.:	B12680330	Get Quote			

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

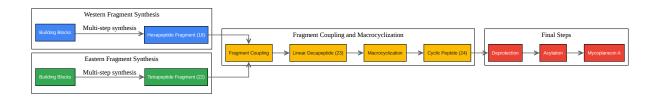
Introduction

Mycoplanecin A is a potent antitubercular macrocyclic depsipeptide that has garnered significant interest within the scientific community due to its novel mechanism of action targeting the DnaN sliding clamp of Mycobacterium tuberculosis. This document provides a detailed protocol for the total synthesis of Mycoplanecin A, based on the first reported convergent, solution-phase approach. The synthesis is notable for its construction of two unique trans-4-alkylated-L-proline residues and a challenging macrolactamization step. This protocol is intended to provide researchers with the necessary information to replicate this synthesis for further biological investigation and the development of novel analogues.

Overall Synthetic Strategy

The total synthesis of Mycoplanecin A is achieved through a convergent approach, wherein two key peptide fragments, a hexapeptide "western" fragment and a tetrapeptide "eastern" fragment, are synthesized separately and then coupled. The resulting linear decapeptide undergoes deprotection and subsequent macrocyclization to form the characteristic 13-membered ring. The synthesis is completed by the removal of a final protecting group and acylation.





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Figure 1: Convergent total synthesis strategy for Mycoplanecin A.

Data Presentation

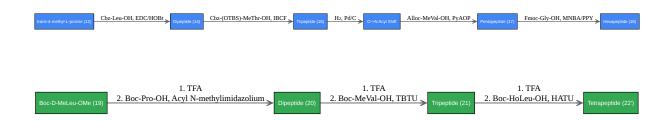
The total synthesis was achieved in 18 steps for the longest linear sequence with an overall yield of 5.2%[1]. Key quantitative data for the fragment coupling and macrocyclization steps are summarized in the table below.



Step	Reactants	Coupling/Reac tion Conditions	Product	Yield (%)
Fragment Coupling	Hexapeptide Fragment, Tetrapeptide Fragment	COMU, DIPEA, DMF, 0 °C to rt, 16 h	Linear Decapeptide	81
Macrocyclization	Linear Decapeptide	COMU, DIPEA, MeCN/DMF (1:1), 70 °C, high dilution	Cyclic Peptide	52
Alloc Deprotection	Cyclic Peptide	Pd(PPh ₃) ₄ , Dimethyl Barbituric Acid, CH ₂ Cl ₂ , rt, 1 h	Deprotected Peptide	-
Final Acylation	Deprotected Peptide	2-Oxobutanoyl chloride, 2,6- Lutidine, CH ₂ Cl ₂ , 0 °C to rt, 1 h	Mycoplanecin A	good

Experimental Protocols Synthesis of the Hexapeptide Fragment (Western Fragment)

The synthesis of the hexapeptide fragment involves the sequential coupling of amino acids, including the novel trans-4-methyl-L-proline. A key step in this synthesis is an $O \rightarrow N$ acyl shift.





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References

- 1. pubs.acs.org [pubs.acs.org]
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